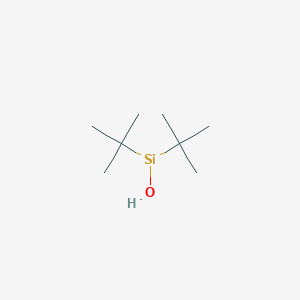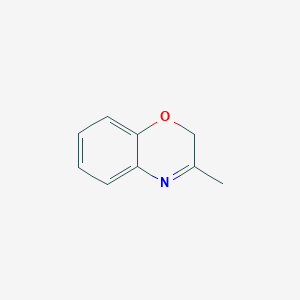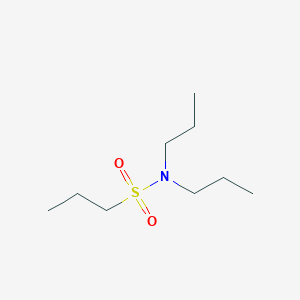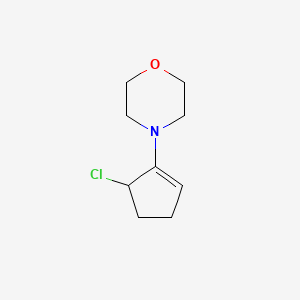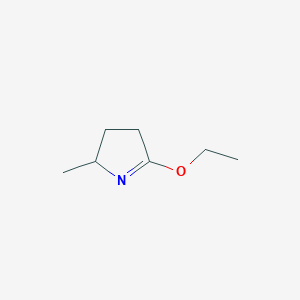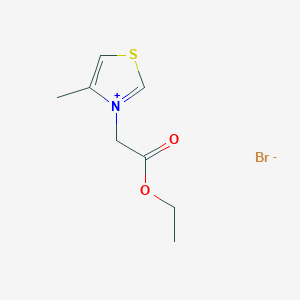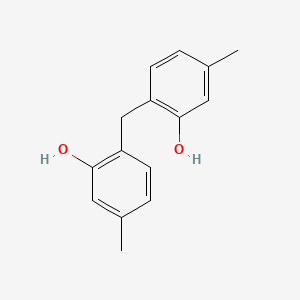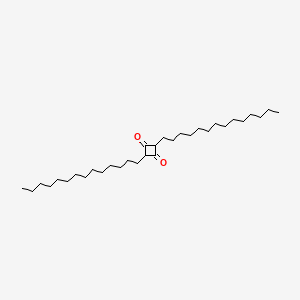
2,4-Ditetradecylcyclobutane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Ditetradecylcyclobutane-1,3-dione is an organic compound characterized by a cyclobutane ring substituted with two tetradecyl groups at positions 2 and 4, and two ketone groups at positions 1 and 3
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Ditetradecylcyclobutane-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-diketones with long-chain alkyl halides in the presence of a strong base, such as potassium carbonate, in an organic solvent like dimethyl sulfoxide (DMSO). The reaction proceeds through a nucleophilic substitution mechanism, leading to the formation of the cyclobutane ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the purification process may include techniques such as recrystallization and chromatography to ensure the removal of impurities .
化学反应分析
Types of Reactions: 2,4-Ditetradecylcyclobutane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The tetradecyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
2,4-Ditetradecylcyclobutane-1,3-dione has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical research.
作用机制
The mechanism of action of 2,4-Ditetradecylcyclobutane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes. For example, it may act as an inhibitor of enzymes involved in metabolic pathways, thereby affecting cellular processes .
相似化合物的比较
2,2,4,4-Tetramethylcyclobutane-1,3-dione: This compound has a similar cyclobutane core but with different substituents, leading to distinct chemical properties and applications.
Cyclohexane-1,3-dione Derivatives: These compounds share the diketone functionality but differ in ring size and substituents, resulting in varied reactivity and uses.
Uniqueness: 2,4-Ditetradecylcyclobutane-1,3-dione is unique due to its long alkyl chains, which impart specific physical and chemical properties.
属性
CAS 编号 |
54036-04-3 |
|---|---|
分子式 |
C32H60O2 |
分子量 |
476.8 g/mol |
IUPAC 名称 |
2,4-di(tetradecyl)cyclobutane-1,3-dione |
InChI |
InChI=1S/C32H60O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31(33)30(32(29)34)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30H,3-28H2,1-2H3 |
InChI 键 |
ZILMRJXDIRBMHM-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCC1C(=O)C(C1=O)CCCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


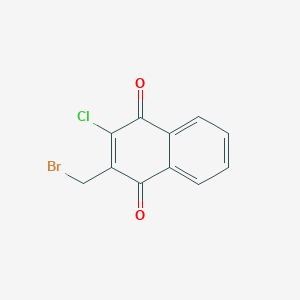
![2-Naphthalenecarboxamide, 4-[[(3-aminophenyl)sulfonyl]amino]-N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-](/img/structure/B14632338.png)
![[2-Chloro-2-(ethylsulfanyl)ethenyl]phosphonothioic dichloride](/img/structure/B14632348.png)
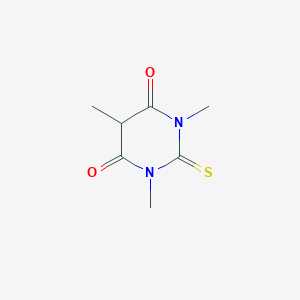
![3,3'-({2-[(2-Cyanoethyl)amino]ethyl}azanediyl)dipropanenitrile](/img/structure/B14632355.png)
oxophosphanium](/img/structure/B14632362.png)
![[3-(4-Methylpent-3-en-1-yl)cyclohex-2-en-1-yl]methanol](/img/structure/B14632366.png)
